molecular formula C17H23N3O4S B2442660 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034510-17-1

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2442660
CAS No.: 2034510-17-1
M. Wt: 365.45
InChI Key: ZTZRGAXVTJHUKD-UHFFFAOYSA-N
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Description

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a complex organic compound with potential applications across various fields such as chemistry, biology, medicine, and industry. Its structure consists of a piperidin-1-yl group, a methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl group, and a tetrahydrofuran-3-yl methanone group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone involves multi-step organic synthesis:

  • Step 1: Formation of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core via a cyclization reaction.

  • Step 2: Introduction of the piperidin-1-yl group through a substitution reaction.

  • Step 3: Attachment of the tetrahydrofuran-3-yl methanone moiety via a condensation reaction.

Industrial Production Methods: Industrial production may involve:

  • Large-scale reactors: for cyclization and condensation reactions.

  • Purification techniques: such as recrystallization and column chromatography to ensure the purity of the final product.

  • Advanced analytical methods: like HPLC and NMR for quality control.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions may lead to the formation of reduced products with different properties.

  • Substitution: The presence of functional groups makes it suitable for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: Base or acid catalysis depending on the specific reaction.

Major Products Formed:

  • Oxidized products: Various oxidized derivatives depending on the reaction conditions.

  • Reduced products: Simpler compounds with hydrogenated functional groups.

  • Substituted products: Diverse compounds with different substituents replacing existing groups.

Chemistry:

  • Used as a starting material for synthesizing complex molecules.

  • Application in the study of reaction mechanisms and kinetics.

Biology:

  • Potential use as a probe in biochemical assays.

  • Studied for its interaction with biological macromolecules.

Medicine:

  • Investigation of pharmacological properties.

  • Potential candidate for drug development targeting specific enzymes or receptors.

Industry:

  • Application in the production of specialty chemicals.

  • Use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism involves:

  • Binding to active sites: on enzymes, affecting their activity.

  • Interaction with receptors: leading to modulation of cellular signaling pathways.

  • Pathways involved: Specific pathways depend on the biological context and target.

Comparison with Similar Compounds

  • Compounds with similar structural features or functional groups.

  • Examples include (4-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone and other thiadiazole derivatives.

Highlighting Uniqueness:

  • Unique combination of functional groups leading to distinct chemical and biological properties.

  • Specific structural features that differentiate it from other compounds in its class.

This detailed article explores the multifaceted nature of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone, shedding light on its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-18-15-4-2-3-5-16(15)20(25(18,22)23)14-6-9-19(10-7-14)17(21)13-8-11-24-12-13/h2-5,13-14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZRGAXVTJHUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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